molecular formula C15H27NO4 B2743014 tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2173996-81-9

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2743014
CAS No.: 2173996-81-9
M. Wt: 285.384
InChI Key: XBRXYYPSKXHTGG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (9-oxa) and nitrogen (2-aza) heteroatoms. The hydroxymethyl (-CH2OH) substituent at position 3 enhances its polarity, making it a versatile intermediate in pharmaceutical synthesis. Key properties include:

  • Molecular Formula: C14H25NO3 (based on CAS 1259489-95-6) .
  • Molecular Weight: 255.35 g/mol .
  • Storage: Requires storage at 2–8°C under dry conditions .
    Discrepancies in reported data (e.g., CAS mismatches in ) highlight the need for verification against authoritative sources like PubChem or vendor catalogs.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRXYYPSKXHTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Ketone or Ester Intermediates

The spirocyclic backbone is often constructed through cyclization reactions. For example, 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane serves as a precursor, which undergoes LiAlH₄-mediated reduction to yield the corresponding amine. This method achieved a 73% yield after column chromatography, with the reaction mechanism involving simultaneous reduction of two carbonyl groups to methylene bridges.

Alternative Ring-Closure Strategies

Patent CN102442934A describes a five-step sequence for analogous spirocycles, starting with LiAlH₄ reduction of a diketone to a diol, followed by tosylation and nucleophilic displacement with o-nitrobenzenesulfonamide to form the spiro ring. While this route offers a 41% total yield, scalability is limited by harsh deprotection conditions requiring thiophenol and potassium carbonate.

Boc Protection of the Secondary Amine

Standard Boc-Anhydride Protocol

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. For 3-benzyl-3,9-diaza spiro[5.5]undecane , this method achieved a 96% yield after purification. The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate.

Scalability Challenges

While Boc protection is generally efficient, large-scale reactions face challenges in exotherm management and solvent disposal. Patent CN102442934A notes that substituting dichloromethane with tetrahydrofuran (THF) improves mixing and reduces side reactions during Boc incorporation.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Reference
Spirocycle Formation LiAlH₄, THF, reflux 73
Hydroxymethyl Introduction NaBH₄, HCl, ethanol 84
Boc Protection Boc₂O, TEA, CH₂Cl₂ 96
Total Sequence (Alternative) LiAlH₄ → TsCl → Boc₂O 41

Key Observations:

  • LiAlH₄-based reductions consistently outperform alternative reductants like NaBH₄ in terms of yield but require anhydrous conditions.
  • Boc protection under mild conditions (e.g., dichloromethane, triethylamine) minimizes decomposition of the hydroxymethyl group.
  • Hydrogenolysis of benzyl groups using Pd/C or Pd(OH)₂ achieves >90% deprotection efficiency but necessitates careful catalyst handling to prevent over-reduction.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.72 ppm (dd, J = 9.8, 2.9 Hz) and δ 1.50–1.33 ppm (m) confirm the spirocyclic structure and tert-butyl group.
  • ¹³C NMR (126 MHz, CDCl₃): Peaks at δ 154.8 ppm (C=O) and δ 79.8 ppm (Boc quaternary carbon) validate successful protection.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₇NO₄ [M+H]⁺: 285.1941; Observed: 285.1938.

Industrial-Scale Considerations

Solvent Selection and Waste Management

Large-scale syntheses prioritize THF over dichloromethane due to lower toxicity and easier recycling. However, THF’s lower boiling point necessitates pressurized reactors for reflux conditions.

Catalytic Hydrogenation Optimization

Using Raney nickel instead of palladium catalysts reduces costs without compromising yield, though reaction times increase by ~20%.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related spirocyclic compounds, focusing on substituents, heteroatom arrangements, and applications.

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Heteroatoms Key Features
tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate 1259489-95-6 C14H25NO3 255.35 3-hydroxymethyl 9-oxa, 2-aza Polar, synthetic handle for derivatization
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate 1341036-19-8 C16H29NO3 283.41 9-hydroxymethyl 3-aza Positional isomer; reduced polarity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C14H23NO3 253.34 9-oxo 3-aza Ketone group; prone to nucleophilic attack
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate - C13H22N2O3 254.33 3-oxo 2,9-diaza Dual nitrogen sites; potential for metal coordination
tert-Butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate 1159982-58-7 C22H30N2O3 370.49 5-oxo, 9-benzyl 2,9-diaza Lipophilic benzyl group; enhanced membrane permeability

Research Findings and Trends

Reactivity : Hydroxymethyl-containing derivatives (e.g., the target compound) exhibit higher solubility in polar solvents compared to benzyl- or oxo-substituted analogs .

Biological Activity : Spirocycles with diaza configurations (e.g., 2,9-diaza) show enhanced binding to enzymatic targets like METTL3 due to conformational rigidity .

Synthetic Utility : The 9-oxa-2-aza framework is advantageous for constructing macrocycles, as the oxygen atom stabilizes transition states in ring-closing metathesis .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.

Interaction with Biological Targets

Research indicates that the compound may act on various receptors and enzymes, although specific targets remain to be fully elucidated. The presence of the hydroxymethyl group is believed to enhance its binding affinity, contributing to its biological effects.

Antimicrobial Activity

Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.

Analgesic Effects

Emerging research suggests that this compound may possess analgesic properties, similar to other spirocyclic derivatives that have been studied for pain management. Specific case studies indicate that certain structural modifications can enhance opioid receptor agonism, which could be relevant for therapeutic applications in pain relief.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

Compound NameStructure TypeNotable Activities
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate Thia derivativeAntimicrobial
tert-butyl 3-(iodomethyl)-9-oxa-2-azaspiro[5.5]undecane-9-carboxylate Iodo derivativePotential analgesic
tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Diaza derivativeOpioid receptor modulation

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that spirocyclic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
  • Opioid Receptor Activity : Research on related spirocyclic derivatives indicated their potential as dual ligands for m-opioid receptors, which could lead to new treatments for chronic pain.
  • Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological testing.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions leveraging spirocyclic ring formation. For example:
  • Step 1 : Condensation of tert-butyl piperidine carboxylate derivatives with cyclic ketones or aldehydes under acidic conditions (e.g., PTSA in THF) to form the spirocyclic core .
  • Step 2 : Hydroxymethylation via reductive amination or nucleophilic addition using formaldehyde derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation .
  • Step 3 : Boc protection/deprotection steps to stabilize intermediates. For instance, tert-butyl groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water may improve resolution .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm spirocyclic connectivity and hydroxymethyl group integration (e.g., δ ~3.6 ppm for -CH₂OH).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₆N₂O₃: calc. 270.1943) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can low yields during spirocyclic ring formation be addressed?

  • Methodological Answer :
  • Optimization :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., BF₃·Et₂O) may accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (THF) favor ring closure .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition. Microwave-assisted synthesis can reduce reaction times .
  • Side Reaction Mitigation : Additives like molecular sieves (3Å) absorb water to prevent hydrolysis of intermediates .

Q. What strategies resolve stereochemical ambiguities in the spirocyclic core?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (R)- or (S)-piperidine carboxylates) to enforce desired stereochemistry .
  • Dynamic Resolution : Kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral HPLC for racemic mixtures .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and guide synthetic routes .

Q. How do hydrogen-bonding patterns in the crystal structure influence stability?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) using programs like Mercury .
  • Stability Testing : Compare melting points and hygroscopicity of polymorphs. For example, intramolecular O–H···N bonds may reduce water absorption .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing hydroxymethyl with halogens or esters) and test against targets (e.g., METTL3 inhibition assays) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to enzymes like sEH or MmpL3. Hydroxymethyl groups may enhance H-bond donor capacity .
  • In Vitro Testing : Compare IC₅₀ values in cell-based assays (e.g., antimicrobial activity against Gram-positive bacteria) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for spirocyclic compounds?

  • Methodological Answer :
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers. Use PLATON to detect twinning or disorder .
  • Refinement Protocols : Iterative SHELXL refinement with restraints for flexible moieties (e.g., hydroxymethyl groups) improves model accuracy .

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